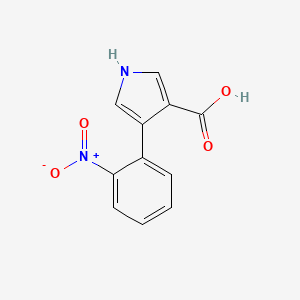

4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group at the third position and a nitrophenyl group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

Coupling Reaction: The nitrophenyl group is then coupled to the pyrrole ring through a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Nitration: Large-scale nitration processes using continuous flow reactors to ensure safety and efficiency.

Catalytic Coupling: Utilization of palladium-catalyzed cross-coupling reactions in large reactors to couple the nitrophenyl group to the pyrrole ring.

Purification: Industrial purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-3,4-dicarboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrrole-3,4-dicarboxylic acid derivatives.

Reduction: 4-(2-aminophenyl)-1H-pyrrole-3-carboxylic acid.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid.

- Synthesis and Testing : A series of pyrrole derivatives were synthesized, and their antimicrobial activities were evaluated against various bacterial and fungal strains. The presence of the nitrophenyl group was found to enhance the antibacterial and antifungal activities significantly. For instance, compounds derived from this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

- Mechanism of Action : The mechanism underlying the antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways, making these compounds promising candidates for developing new antimicrobial agents .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15-20 | 10-15 |

| Other derivatives | Varies (10-25) | Varies (5-20) |

Anticancer Potential

The anticancer properties of pyrrole derivatives have also been extensively studied.

- Bcl-2/Bcl-xL Inhibition : Modifications to the core structure of pyrrole have led to the discovery of potent inhibitors targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The compound has shown IC50 values in the nanomolar range, indicating strong efficacy against small-cell lung cancer cell lines .

- Structure-Activity Relationship (SAR) : Research indicates that substituents on the pyrrole ring significantly affect binding affinity and biological activity. For example, modifications at the carboxylic acid position can enhance or diminish the compound's ability to inhibit tumor growth .

| Modification | Binding Affinity (Ki in nM) | IC50 (in nM) |

|---|---|---|

| Original Compound (4) | < 1 | 1-2 |

| Cl substituted derivative | >100 times less potent than original | >100 times less potent |

| CF3 substituted derivative | Similar binding to Bcl-xL but >100 times less potent for Bcl-2 | >100 times less potent |

Pharmaceutical Formulations

The versatility of this compound extends into pharmaceutical formulations.

- Formulation Strategies : The compound can be formulated into various dosage forms including tablets, capsules, and injectable solutions. Its solubility profile allows for diverse administration routes such as oral, intravenous, or topical applications .

- Efficacy and Safety : Compared to other compounds with similar structures, those containing the pyrrole moiety have demonstrated improved efficacy and reduced side effects in preclinical models. This makes them suitable candidates for further development in therapeutic applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Screening : A study conducted on a series of synthesized derivatives showed that those containing the nitrophenyl group exhibited superior activity against resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

- Cancer Treatment Trials : Clinical trials exploring compounds derived from this pyrrole have shown promising results in reducing tumor size in patients with specific types of lung cancer, highlighting its potential as a targeted therapy .

Mécanisme D'action

The mechanism of action of 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-aminophenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

4-(2-nitrophenyl)-1H-pyrrole-2-carboxylic acid: Similar but with the carboxylic acid group at the second position, affecting its chemical properties and applications.

4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid: The nitro group is at the para position on the phenyl ring, altering its electronic properties and reactivity.

Uniqueness

4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science.

Activité Biologique

4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrole ring substituted with a nitrophenyl group at the 2-position and a carboxylic acid at the 3-position. This configuration enhances its reactivity and biological interaction potential.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Knorr Reaction : Involves the cyclization of β-keto acids with primary amines.

- Vilsmeier-Haack Reaction : Utilized for formylation and subsequent reactions to introduce the nitrophenyl group.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values lower than that of standard antibiotics like fluconazole, indicating potent antifungal properties against various strains of fungi such as Aspergillus niger and Candida albicans .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance, derivatives have been tested against breast cancer and lung cancer cell lines, demonstrating an ability to induce apoptosis and inhibit cell growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for cell survival and growth.

Study on Antimicrobial Efficacy

In a recent study, a series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the nitrophenyl substitution exhibited enhanced activity against both gram-positive and gram-negative bacteria, outperforming many conventional antibiotics .

Study on Anticancer Properties

Another research effort focused on the anticancer effects of this compound derivatives. The study found that these compounds could significantly reduce tumor size in xenograft models, suggesting their potential as viable candidates for cancer therapy .

Propriétés

IUPAC Name |

4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-6,12H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONKYJWPYYDWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.